molecular formula C12H14Cl2N2O B11948557 N-(3,4-dichlorophenyl)piperidine-1-carboxamide CAS No. 20049-73-4

N-(3,4-dichlorophenyl)piperidine-1-carboxamide

Cat. No.: B11948557
CAS No.: 20049-73-4
M. Wt: 273.15 g/mol
InChI Key: PNTBDTFSRQFWRY-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)piperidine-1-carboxamide: is a chemical compound with the molecular formula C12H14Cl2N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)piperidine-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with piperidine-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)piperidine-1-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways .

Medicine: Its structural features make it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: N-(3,4-dichlorophenyl)piperidine-1-carboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and applications .

Properties

CAS No.

20049-73-4

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-1-carboxamide

InChI

InChI=1S/C12H14Cl2N2O/c13-10-5-4-9(8-11(10)14)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17)

InChI Key

PNTBDTFSRQFWRY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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